(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O6/c1-33-22-9-4-16(11-23(22)34-14-15-2-5-18(25)6-3-15)10-17(13-26)24(30)27-20-8-7-19(28(31)32)12-21(20)29/h2-12,29H,14H2,1H3,(H,27,30)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPAUQBPZTWDDR-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.
Structure
The compound features several functional groups that contribute to its biological activity:
- Bromophenyl group : Known for enhancing lipophilicity and potentially improving cell membrane permeability.
- Methoxy groups : Often associated with increased biological activity due to their electron-donating properties.
- Cyano group : Imparts unique reactivity, potentially influencing interactions with biological targets.
Molecular Formula
The molecular formula is .
Molecular Weight
The molecular weight is approximately 436.28 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 4.98 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 7.84 | Inhibition of microtubule assembly |
| LLC-PK1 (Non-cancerous) | >20 | Selective toxicity towards cancer cells |
In a study evaluating similar compounds, those with structural analogs showed promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary tests indicate its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 125 |
| Pseudomonas aeruginosa | 150 |
These results suggest that the compound may interfere with bacterial cell membrane integrity and nucleic acid synthesis, similar to other known antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. It was observed to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.
Study 1: Anticancer Efficacy
A recent study investigated a series of compounds structurally related to our target molecule. The findings revealed that specific substitutions on the phenyl rings significantly enhanced cytotoxicity against MDA-MB-231 cells. Notably, compounds similar to our target demonstrated an increase in caspase-3 activity by up to 1.57 times at concentrations of 10 µM, indicating robust apoptotic induction .
Study 2: Antimicrobial Screening
Another research effort focused on assessing the antimicrobial efficacy of various derivatives of cyano-containing compounds. The target compound's structural features were found to correlate with improved antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of halogen substituents in enhancing bioactivity .
Scientific Research Applications
Biological Activities
-
Antiviral Activity :
Research has indicated that compounds similar to (Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide exhibit antiviral properties. For instance, derivatives have shown promising activity against the H5N1 avian influenza virus, demonstrating significant efficacy in plaque reduction assays conducted on Madin-Darby canine kidney cells . -
Antioxidant Properties :
The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging method. Compounds within this class have exhibited notable antioxidant activities, suggesting potential applications in preventing oxidative stress-related diseases . -
Anticancer Potential :
A series of studies have highlighted the anticancer properties of related compounds. For example, certain derivatives have demonstrated high antiproliferative activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment . In vivo studies have shown that these compounds can significantly inhibit tumor growth in xenograft models, further supporting their anticancer applications .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of key intermediates through reactions involving hydrazones and various phenolic compounds. The synthetic pathways often utilize techniques such as refluxing under specific conditions to yield high-purity products .
Case Studies
-
Antiviral Efficacy :
A study investigated the antiviral effects of various derivatives against H5N1, revealing that certain structural modifications enhanced efficacy. These findings are crucial for developing new antiviral agents targeting influenza viruses . -
Cancer Cell Line Testing :
In another study, a library of synthesized derivatives was screened against 60 different cancer cell lines. The results indicated that specific modifications to the core structure significantly improved antiproliferative activity, emphasizing the importance of molecular design in drug development .
Chemical Reactions Analysis
Nucleophilic Reactions at the Cyano Group
The cyano group (-C≡N) exhibits electrophilic character at the carbon atom, making it susceptible to nucleophilic attack under specific conditions.
Mechanistic Insight : The cyano group's electron-withdrawing nature polarizes the C≡N bond, enhancing δ⁺ charge on the carbon. This facilitates attack by nucleophiles like water, alcohols, or amines .
Electrophilic Aromatic Substitution (EAS)
The methoxy-substituted aromatic ring (electron-donating) and nitro-substituted ring (electron-withdrawing) exhibit distinct reactivities in EAS.
Steric Effects : The bulky 4-bromophenylmethoxy group directs substitution to less hindered positions.
Reduction Reactions
The nitro group (-NO₂) and unsaturated enamide system are prime targets for reduction.
Selectivity Note : Catalytic hydrogenation preferentially reduces the nitro group over the cyano moiety .
Cross-Coupling Reactions
The 4-bromophenyl group participates in palladium-catalyzed couplings.
| Reaction Type | Conditions | Product | Catalyst |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivative | Pd(PPh₃)₄ |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aryl amine adduct | Pd₂(dba)₃ |
Key Limitation : Steric hindrance from the methoxy and bromophenyl groups may reduce coupling efficiency.
Thermal and Photochemical Behavior
| Process | Conditions | Outcome |
|---|---|---|
| Thermal decomposition | TGA analysis, 10°C/min | Onset at 220°C; mass loss peaks at 280°C |
| Photostability | UV light (254 nm), 48h | Isomerization (Z→E) observed via HPLC |
Thermal Data : Differential scanning calorimetry (DSC) shows a melting endotherm at 226–228°C.
Acid/Base-Mediated Transformations
The enamide linkage and phenolic -OH group undergo hydrolysis or deprotonation.
| Reaction | Conditions | Product |
|---|---|---|
| Enamide hydrolysis | 6M HCl, reflux, 3h | Carboxylic acid and 2-hydroxy-4-nitroaniline |
| Deprotonation of -OH | NaOH (1M), RT, 1h | Phenolate salt |
Kinetics : Hydrolysis rates depend on the electronic effects of the nitro and methoxy groups .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems.
| Reaction | Conditions | Product |
|---|---|---|
| Quinazoline formation | POCl₃, DMF, 100°C, 12h | 6-Nitroquinazolinone derivative |
| Lactamization | PPA, 120°C, 6h | Seven-membered lactam |
Mechanistic Pathway : Cyclization involves nucleophilic attack by the amide nitrogen on the cyano carbon, followed by elimination .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Substitution : Reacting 4-bromobenzyl bromide with 3-hydroxy-4-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate .
- Cyanoenamide Formation : Condensation of the intermediate with cyanoacetic acid derivatives, followed by coupling to 2-hydroxy-4-nitroaniline. Reaction temperature (60–80°C) and solvent polarity (e.g., DCM/THF mixtures) critically influence yield .
- Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR : ¹H NMR reveals methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and nitrophenyl groups (δ 8.5–8.7 ppm). ¹³C NMR confirms cyano (δ ~115 ppm) and carbonyl (δ ~170 ppm) groups .
- IR : Stretch bands for C≡N (~2240 cm⁻¹), C=O (~1680 cm⁻¹), and NO₂ (~1520–1350 cm⁻¹) .
- MS : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns to validate the Z-configuration .
Q. How is the Z-isomer configuration confirmed, and what analytical tools are essential?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis using SHELXL ( ) resolves stereochemistry. Hydrogen bonding between the cyano group and hydroxyl/nitro moieties stabilizes the Z-form .
- NOESY NMR : Cross-peaks between the cyano group and adjacent aromatic protons confirm spatial proximity in the Z-isomer .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic and spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare X-ray torsion angles (via ORTEP-3, ) with DFT-calculated geometries (B3LYP/6-31G* basis set). Discrepancies may arise from crystal packing vs. gas-phase conformers .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility. For example, broadening of methoxy signals at low temperatures indicates restricted rotation .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s crystallinity and solubility?
- Methodological Answer :
- Hydrogen Bonding : Graph set analysis ( ) identifies motifs like R₂²(8) chains involving nitro and hydroxyl groups, which enhance crystal stability but reduce aqueous solubility .
- π-Stacking : Powder XRD patterns show d-spacings (~3.4 Å) indicative of aromatic stacking, confirmed by Hirshfeld surface analysis (CrystalExplorer software) .
Q. What mechanistic insights explain side reactions during synthesis, such as undesired E-isomer formation or nitro group reduction?
- Methodological Answer :
- E/Z Isomerization : Monitor via UV-Vis (λmax ~320 nm for Z-isomer) and suppress by using bulky bases (e.g., DBU) to deprotonate intermediates without inducing rotation .
- Nitro Stability : Avoid reducing agents (e.g., Pd/C with H₂) in later steps. Use inert atmospheres (N₂/Ar) and low-temperature conditions during nitro-containing reactions .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity, given its structural features?
- Methodological Answer :
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays, leveraging the nitro group’s electron-withdrawing effects .
- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive bacteria, as the bromophenyl moiety may disrupt cell membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
